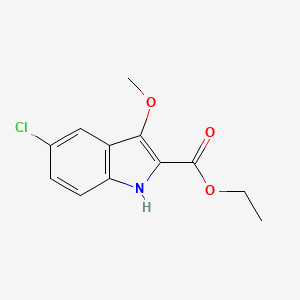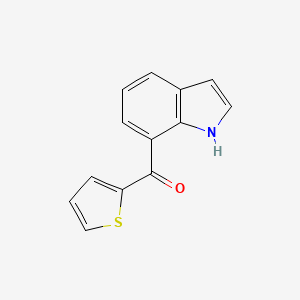![molecular formula C15H13N B8501520 (4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B8501520.png)
(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique fused ring structure, which combines an indole moiety with an indene system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted indole and an indene derivative, the cyclization can be induced using Lewis acids like aluminum chloride or strong bases like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the compound.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically results in fully hydrogenated indenoindole compounds.
科学的研究の応用
(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Indole: A simpler structure with a single indole ring.
Indene: A related compound with an indene ring system.
Carbazole: Another fused ring system with similar properties.
Uniqueness
What sets (4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole apart is its unique fused ring structure, which combines features of both indole and indene. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C15H13N |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(4bS,9bR)-4b,5,9b,10-tetrahydroindeno[1,2-b]indole |
InChI |
InChI=1S/C15H13N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-8,13,15-16H,9H2/t13-,15-/m1/s1 |
InChIキー |
AABLMOXKAOXTGJ-UKRRQHHQSA-N |
異性体SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)NC4=CC=CC=C24 |
正規SMILES |
C1C2C(C3=CC=CC=C31)NC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-1-(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine](/img/structure/B8501455.png)


![2-[4-(Methanesulfonyl)phenyl]-3-phenylbut-2-ene-1,4-diol](/img/structure/B8501472.png)
![Piperazine,1-[2,3'-bipyridin]-6'-yl-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8501475.png)





![5-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride](/img/structure/B8501523.png)

